molecular formula C18H24N2O3 B4855171 4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B4855171
M. Wt: 316.4 g/mol
InChI Key: VFZYCXHUIMIMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of azepane with 3-methoxybenzoyl chloride, followed by cyclization with a suitable reagent to form the pyrrolidinone ring. Common reagents used in this synthesis include:

  • Azepane
  • 3-Methoxybenzoyl chloride
  • Cyclization agents (e.g., acetic anhydride, phosphorus oxychloride)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Halides, amines, thiols

Major Products Formed

  • Oxidation products: Ketones, carboxylic acids
  • Reduction products: Alcohols
  • Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
  • 4-(Morpholin-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Comparison

Compared to similar compounds, 4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one may exhibit unique properties due to the presence of the azepane ring, which can influence its chemical reactivity and biological activity. The methoxy group on the phenyl ring also contributes to its distinct characteristics.

Properties

IUPAC Name

4-(azepane-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-16-8-6-7-15(12-16)20-13-14(11-17(20)21)18(22)19-9-4-2-3-5-10-19/h6-8,12,14H,2-5,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZYCXHUIMIMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-(Azepan-1-ylcarbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.